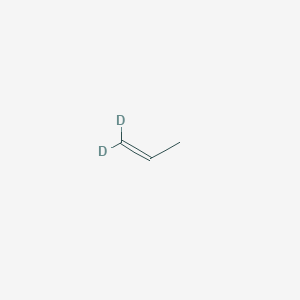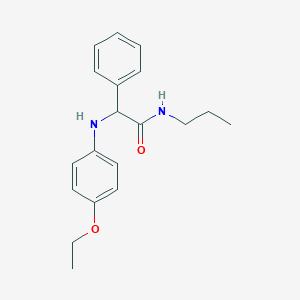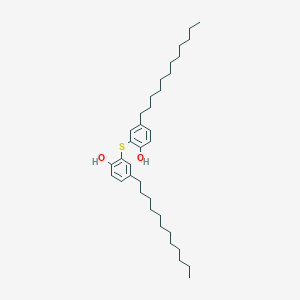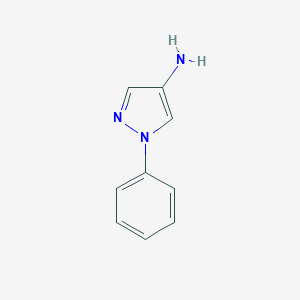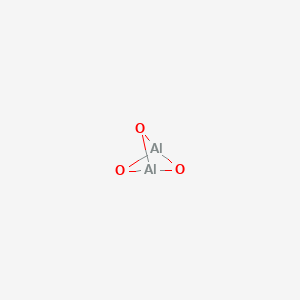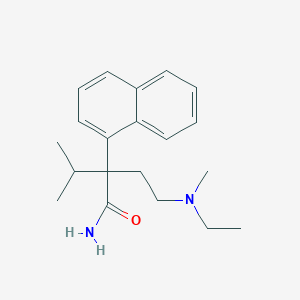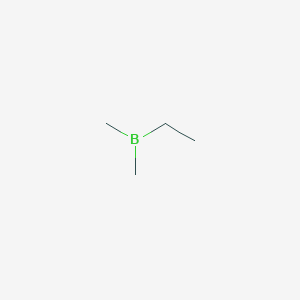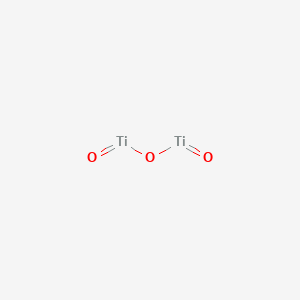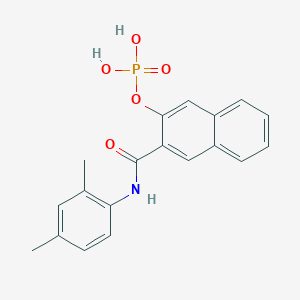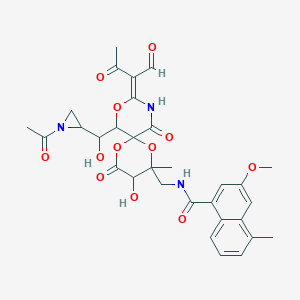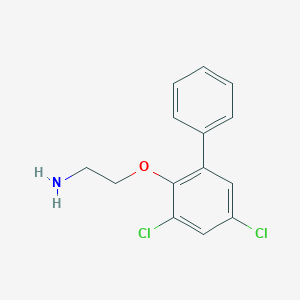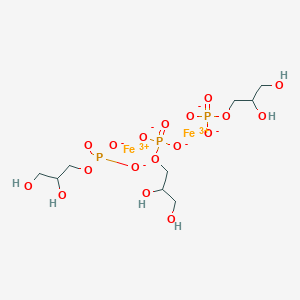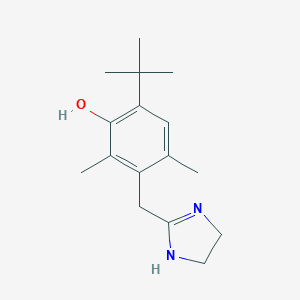
(Morpholin-4-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Morpholin-4-yl)methyl acetate is a chemical compound with the molecular formula C8H15NO3. It is a colorless liquid that is used in various scientific research applications. This compound is synthesized using different methods, and it has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (Morpholin-4-yl)methyl acetate is not well understood. However, it is believed that it works by inhibiting certain enzymes that are involved in different biochemical processes.
Efectos Bioquímicos Y Fisiológicos
(Morpholin-4-yl)methyl acetate has been found to have several biochemical and physiological effects. It has been found to have anticancer properties. It has also been found to have antifungal and antiviral properties. (Morpholin-4-yl)methyl acetate has also been found to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (Morpholin-4-yl)methyl acetate in lab experiments is that it is readily available and can be easily synthesized. It is also relatively stable and has a long shelf life. However, one of the limitations of using (Morpholin-4-yl)methyl acetate in lab experiments is that it can be toxic if not handled properly. It can also be expensive to purchase.
Direcciones Futuras
There are several future directions for the use of (Morpholin-4-yl)methyl acetate in scientific research. One of the future directions is the development of new pharmaceuticals and agrochemicals using (Morpholin-4-yl)methyl acetate as a building block. Another future direction is the study of the mechanism of action of (Morpholin-4-yl)methyl acetate to better understand its biochemical and physiological effects. Additionally, the use of (Morpholin-4-yl)methyl acetate as a solvent in different chemical reactions can also be explored further.
Métodos De Síntesis
There are different methods of synthesizing (Morpholin-4-yl)methyl acetate. One of the most common methods involves the reaction of morpholine with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction produces (Morpholin-4-yl)methyl acetate and acetic acid as a byproduct. Another method involves the reaction of morpholine with acetic acid in the presence of a catalyst such as p-toluenesulfonic acid.
Aplicaciones Científicas De Investigación
(Morpholin-4-yl)methyl acetate is used in various scientific research applications. It is used as a reagent in the synthesis of other compounds. It is also used as a building block in the synthesis of different pharmaceuticals and agrochemicals. (Morpholin-4-yl)methyl acetate is also used as a solvent in different chemical reactions.
Propiedades
Número CAS |
1523-04-2 |
|---|---|
Nombre del producto |
(Morpholin-4-yl)methyl acetate |
Fórmula molecular |
C7H13NO3 |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
morpholin-4-ylmethyl acetate |
InChI |
InChI=1S/C7H13NO3/c1-7(9)11-6-8-2-4-10-5-3-8/h2-6H2,1H3 |
Clave InChI |
QWMXDVGJULYARE-UHFFFAOYSA-N |
SMILES |
CC(=O)OCN1CCOCC1 |
SMILES canónico |
CC(=O)OCN1CCOCC1 |
Otros números CAS |
1523-04-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



